molecular formula C24H16BrNO5 B15031922 2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B15031922
M. Wt: 478.3 g/mol
InChI Key: MRBKYJMCHRFYFF-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-bromobenzyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H16BrNO5

Molecular Weight

478.3 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H16BrNO5/c1-14-2-4-15(5-3-14)21(27)13-31-24(30)16-6-11-19-20(12-16)23(29)26(22(19)28)18-9-7-17(25)8-10-18/h2-12H,13H2,1H3

InChI Key

MRBKYJMCHRFYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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